2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
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Description
2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a useful research compound. Its molecular formula is C14H12FNO3S2 and its molecular weight is 325.37. The purity is usually 95%.
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Biological Activity
Overview
2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound belonging to the thiazolidinone family. Its structure features a thiazolidine ring, a fluorophenyl group, and a butanoic acid moiety, which contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies.
Structural Characteristics
The compound's unique structural features are critical to its biological activity:
- Thiazolidine Ring : Known for its reactivity and ability to interact with various biological targets.
- Fluorophenyl Group : Enhances pharmacological properties and may influence binding affinity to target receptors.
- Butanoic Acid Moiety : Contributes to the compound's solubility and interaction with biological systems.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antimicrobial Activity
Studies have shown that compounds with similar structural frameworks can inhibit the growth of various microorganisms. The thiazolidine ring's ability to interact with microbial enzymes is believed to play a crucial role in this activity.
Anticancer Properties
The compound has demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve:
- Inhibition of Tumor Growth : By interfering with cellular signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
The mechanism behind the biological activities of this compound is multifaceted:
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling.
- Enzyme Modulation : It can inhibit enzymes that play pivotal roles in cancer progression and microbial resistance.
- Metabolic Pathways : The compound undergoes metabolic transformations mediated by enzymes, leading to various active metabolites that enhance its therapeutic effects.
Comparative Analysis with Related Compounds
A comparative analysis highlights the distinct biological activities of structurally related compounds:
Compound Name | Structural Features | Unique Aspects | Biological Activity |
---|---|---|---|
2-[5-[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-y]acetic acid | Furan moiety | Potential anti-inflammatory properties | Moderate |
5-[5-(2-methylphenyl)furan-2-y]methylidene]-4-thioxo-thiazolidin | Thioxo substitution | Enhanced reactivity towards nucleophiles | High |
3-[5-[5-(4-nitrophenyl)furan-2-y]methylidene]-4-thioxo-thiazolidin | Nitro group presence | Increased biological activity against certain cancer cell lines | Very High |
This table illustrates how variations in substituents can significantly influence the biological activities and therapeutic potential of related compounds.
Case Studies
Recent studies have focused on the efficacy of this compound against specific cancer types:
- Breast Cancer Cell Lines : In vitro studies reported IC50 values indicating potent cytotoxicity, suggesting effective inhibition of proliferation.
- Antimicrobial Testing : The compound displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, underscoring its potential as an antimicrobial agent.
Properties
IUPAC Name |
2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S2/c1-2-10(13(18)19)16-12(17)11(21-14(16)20)7-8-4-3-5-9(15)6-8/h3-7,10H,2H2,1H3,(H,18,19)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJOXURVVVYNKG-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)F)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C\C2=CC(=CC=C2)F)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.